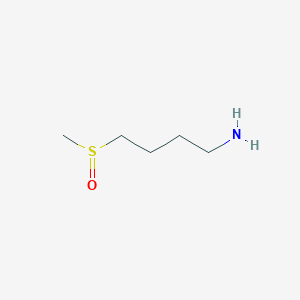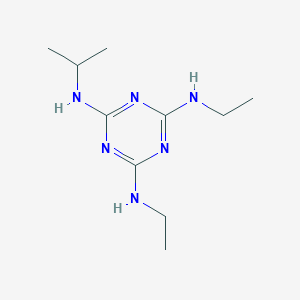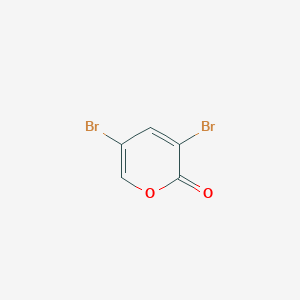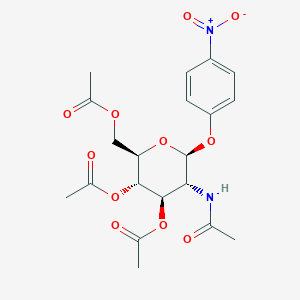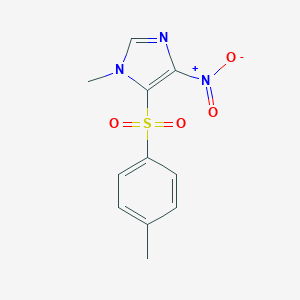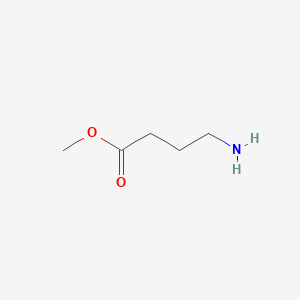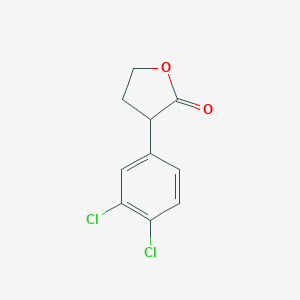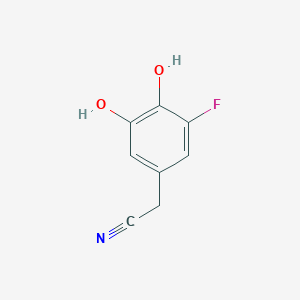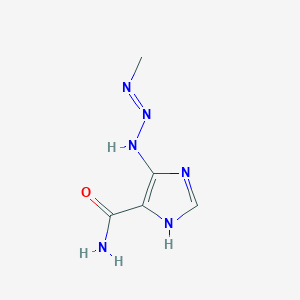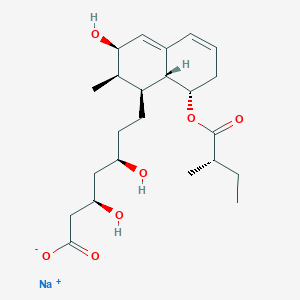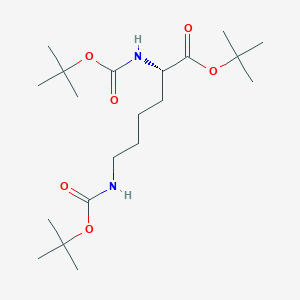
Nα,Nε-双叔丁氧羰基-L-赖氨酸叔丁酯
描述
科学研究应用
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester has a wide range of applications in scientific research, including:
Proteomics Research: It is used as a building block in the synthesis of peptides and proteins.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester typically involves the protection of the amino groups of L-lysine. The process begins with the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the bis-Boc-protected lysine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective protection of the amino groups.
Industrial Production Methods
Industrial production of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for the removal of Boc groups.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like TEA can be used for substitution reactions.
Major Products Formed
Deprotection: The major product formed is L-lysine after the removal of Boc groups.
Substitution: The major products are the corresponding substituted lysine derivatives.
作用机制
The mechanism of action of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester involves its role as a protected amino acid derivative. The Boc groups protect the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of peptides and proteins .
相似化合物的比较
Similar Compounds
Nalpha,Nepsilon-Di-Boc-L-lysine: Similar in structure but without the tert-butyl ester group.
Nalpha-Boc-L-lysine: Contains only one Boc protecting group.
Uniqueness
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester is unique due to the presence of both Boc protecting groups and the tert-butyl ester group, which provides additional protection and stability during chemical synthesis .
属性
IUPAC Name |
tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLCKAUKONGSNZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447042 | |
| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97347-28-9 | |
| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


